Kaempferol-7-O-neohesperidoside structure and chemical properties
Kaempferol-7-O-neohesperidoside structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Kaempferol-7-O-neohesperidoside, a naturally occurring flavonoid glycoside. This document details its physicochemical characteristics, spectroscopic data, isolation protocols, and known biological signaling pathways, presenting a valuable resource for its application in research and drug development.
Chemical Structure and Identification
Kaempferol-7-O-neohesperidoside is a flavonoid glycoside consisting of the flavonol kaempferol (B1673270) linked to the disaccharide neohesperidose at the 7-hydroxyl position. Neohesperidose is composed of α-L-rhamnose and β-D-glucose.
Chemical Structure:
Figure 1: Chemical Structure of Kaempferol-7-O-neohesperidoside
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
| Synonyms | 3,4′,5,7-Tetrahydroxyflavone 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside], 3,4′,5,7-Tetrahydroxyflavone 7-neohesperidoside[1] |
| CAS Number | 17353-03-6[1] |
| Molecular Formula | C₂₇H₃₀O₁₅[1][2] |
| Molecular Weight | 594.52 g/mol [1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of Kaempferol-7-O-neohesperidoside is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Powder | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO (4.76 mg/mL), Acetone, Chloroform (B151607), Dichloromethane.[2] | |
| Storage Temperature | -20°C[3] |
Spectroscopic Data
The structural elucidation of Kaempferol-7-O-neohesperidoside is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Data |
| UV-Vis (λmax) | 269, 369 nm |
| FT-IR (cm⁻¹) | Characteristic peaks for kaempferol aglycone: ~3427 and ~3317 (phenolic O-H stretching), ~2954 and ~2850 (C-H stretching), and ~1613 (C=O stretching). Glycosidic linkages would introduce additional bands in the 1200-1000 cm⁻¹ region. |
| ¹H NMR | Predicted shifts for the kaempferol aglycone are available. The sugar protons would appear in the 3.0-5.5 ppm region, with anomeric protons at the lower field end of this range. |
| ¹³C NMR | Predicted shifts for the kaempferol aglycone are available. The sugar carbons would resonate in the 60-110 ppm range. |
| Mass Spectrometry | The fragmentation pattern would show a loss of the neohesperidoside moiety (308 Da) to yield the kaempferol aglycone at m/z 286. |
Natural Sources and Isolation
Kaempferol-7-O-neohesperidoside is a flavonoid glycoside that has been isolated from the seeds of the Litchi chinensis fruit.[1]
Experimental Protocol: Isolation from Litchi chinensis Seeds
The following is a generalized protocol for the extraction and isolation of Kaempferol-7-O-neohesperidoside.
Figure 2: Workflow for the Isolation of Kaempferol-7-O-neohesperidoside
Methodology Details:
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Extraction:
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Air-dried and powdered seeds of Litchi chinensis are macerated with 70% ethanol at room temperature for 48-72 hours.
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The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
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Fractionation:
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The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
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The ethyl acetate and n-butanol fractions, which are enriched with flavonoid glycosides, are collected and combined.
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Purification:
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Silica Gel Column Chromatography: The combined fractions are subjected to silica gel column chromatography using a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727).
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Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column with methanol as the eluent.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid) as the mobile phase.
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Biological Activity and Signaling Pathways
Kaempferol-7-O-neohesperidoside has demonstrated significant biological activities, particularly in the areas of anticancer and antioxidant effects.
Table 4: Reported Biological Activities
| Activity | Cell Lines/Assay | IC₅₀ Values | Reference |
| Cytotoxic Activity | A549, LAC, Hep-G2, HeLa | 0.53, 7.93, 0.020, and 0.051 μM, respectively | [2] |
| Antioxidant Activity | DPPH radical scavenging assay | 7.4 µM |
While the precise signaling pathways for Kaempferol-7-O-neohesperidoside are still under investigation, studies on the structurally similar compound, Kaempferol 7-O-β-D-glucoside, provide strong indications of its potential mechanisms of action, particularly in inflammation. This related compound has been shown to inhibit the expression of pro-inflammatory mediators by inactivating key signaling pathways.
Figure 3: Proposed Anti-inflammatory Signaling Pathways of Kaempferol-7-O-neohesperidoside
This diagram illustrates the proposed inhibitory effects of Kaempferol-7-O-neohesperidoside on key inflammatory signaling pathways, based on data from structurally related compounds. It is hypothesized to suppress the production of pro-inflammatory mediators by blocking the activation of NF-κB, AP-1, and JAK-STAT signaling cascades.
Conclusion
Kaempferol-7-O-neohesperidoside is a promising natural compound with significant potential for further investigation in drug discovery and development. Its demonstrated cytotoxic and antioxidant activities, coupled with a likely role in modulating inflammatory pathways, make it a compelling candidate for preclinical and clinical studies. This guide provides a foundational resource for researchers to understand its chemical nature and to design further experiments to explore its therapeutic applications.
